N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)9-3-1-8(2-4-9)7-18(16,17)15-10-5-6-10/h1-4,10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHHYQZMHDVMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique chemical behavior. The presence of the sulfonamide functional group enhances its solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation .
- Anticancer Potential : There are indications that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology .
The biological effects of this compound are believed to stem from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways, thereby altering cellular responses .
- Receptor Modulation : It could act on various receptors, influencing signal transduction pathways crucial for cell proliferation and survival .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated enhanced apoptosis induction compared to standard treatments .
- Anti-inflammatory Effects : Research demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in inflammatory diseases.
Data Table: Summary of Biological Activities
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways influenced by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to establish safety profiles and dosage parameters.
- Analog Development : Synthesizing derivatives to enhance potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Research Findings and Limitations
- : Compounds with 4-TFMP and small R1 groups (e.g., cyclopropyl) show moderate herbicidal activity, but further optimization is needed for grass weed control .
- : Sulfentrazone’s dichlorophenyl and triazolyl groups exemplify how heterocyclic modifications enhance soil persistence and bioavailability .
- : The lack of activity data for N-[2-(3-chlorophenyl)-...]methanesulfonamide highlights the critical role of substituent positioning in biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
